![molecular formula C9H16N4 B1524981 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1334148-97-8](/img/structure/B1524981.png)

2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Overview

Description

Synthesis Analysis

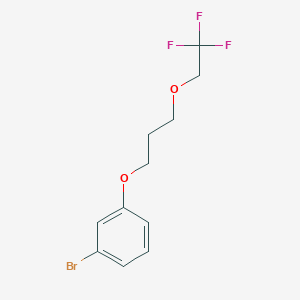

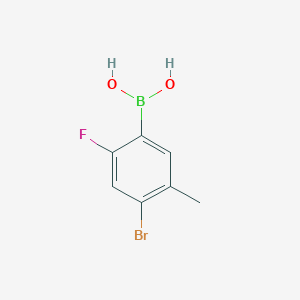

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications

Structural Analysis and Crystallography

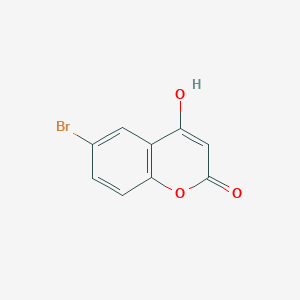

The study on the molecular and crystal structure of derivatives similar to 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine reveals intricate details about their crystallization from ethanol, demonstrating monoclinic symmetry with specific unit cell dimensions. These compounds exhibit a flattened boat conformation with unique puckering parameters, suggesting potential applications in materials science for designing novel crystal structures with specific physical properties (Dolzhenko et al., 2011).

Synthetic Chemistry and Methodology Development

Research on the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines derivatives through cyanoacetylation reactions highlights the versatility of triazolopyridin-6-amine compounds in developing new chemical entities. This facile and efficient synthesis pathway opens up new avenues for creating a wide array of heteroaromatic compounds, potentially useful in drug discovery and material sciences (Ibrahim et al., 2011).

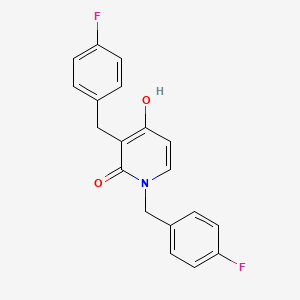

Computational Design and Drug Discovery

In the realm of drug discovery, computational design strategies such as HQSAR and molecular docking studies utilize derivatives of 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine to understand their role as adenosine A2A receptor antagonists. These studies help in elucidating the structural requirements for bioactivity, providing a roadmap for designing potent and selective receptor antagonists (Muñoz-Gutiérrez et al., 2016).

Innovative Synthetic Routes

The development of metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyridines showcases the importance of innovative synthetic routes. This strategy allows for the efficient construction of the triazolopyridine skeleton, emphasizing the compound's utility in organic synthesis and the potential for pharmaceutical applications (Zheng et al., 2014).

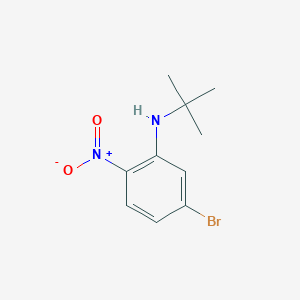

Biological Activity and Drug Design

The synthesis and evaluation of fluorinated derivatives of triazolopyridin-6-amine for their antiproliferative activity against various cancer cell lines demonstrate the compound's potential in medicinal chemistry. The lack of DHFR inhibitory activity suggests that these compounds exert their antiproliferative effects through novel mechanisms, underlining their significance in the development of new anticancer agents (Dolzhenko et al., 2008).

Future Directions

The future directions for the study of “2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” and similar compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name |

2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h6-7H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCAWUPUVSNZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2CC(CCC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)